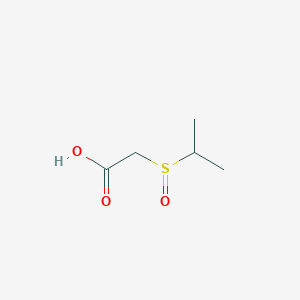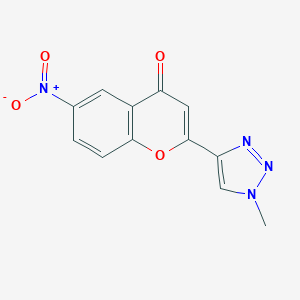
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Coumarin-triazole derivative and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes.
Biochemische Und Physiologische Effekte
Studies have shown that 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- can affect various biochemical and physiological processes. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to reduce oxidative stress and inflammation in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- in lab experiments is its potential for various applications. However, one of the limitations is the lack of understanding of its exact mechanism of action. Additionally, this compound has not been extensively tested for its toxicity and safety.
Zukünftige Richtungen
There are several future directions for the research and development of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-. One of the directions is to investigate its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to understand its exact mechanism of action and to evaluate its safety and toxicity. Furthermore, this compound can be modified to enhance its activity and selectivity towards specific targets. Finally, the potential use of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- in drug development should be explored further.
Conclusion:
In conclusion, 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- is a compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its use in various applications.
Synthesemethoden
Several methods have been reported for the synthesis of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-. One of the most commonly used methods is the CuAAC (copper-catalyzed azide-alkyne cycloaddition) reaction. This method involves the reaction of an alkyne and an azide in the presence of copper (I) catalyst to form the triazole ring. The nitro group is then introduced using nitration reactions. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- has shown potential applications in various scientific research fields. It has been reported to exhibit antitumor, antimicrobial, and antioxidant activities. This compound has also been used in the development of fluorescent probes for imaging applications. Additionally, it has been investigated for its potential use as a ligand in metal complexes.
Eigenschaften
CAS-Nummer |
131924-53-3 |
|---|---|
Produktname |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- |
Molekularformel |
C12H8N4O4 |
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
2-(1-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-6-9(13-14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
InChI-Schlüssel |
MHOWTVRJSPVYJD-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
131924-53-3 |
Synonyme |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



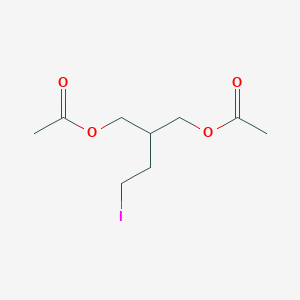
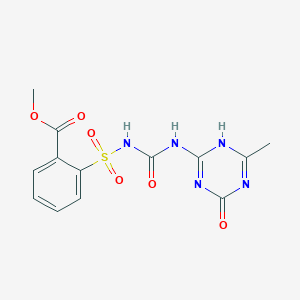

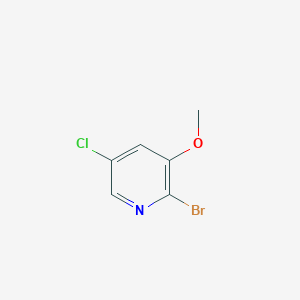
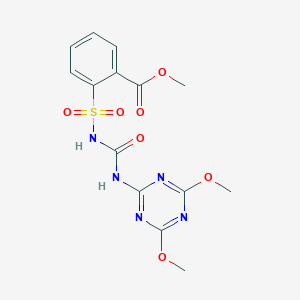
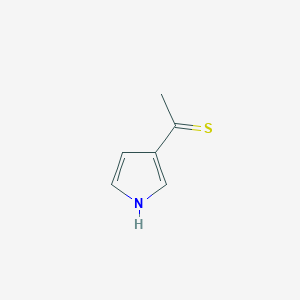
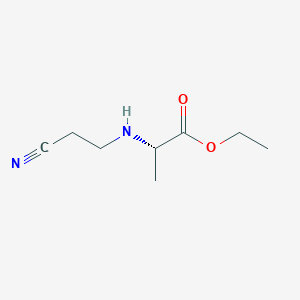
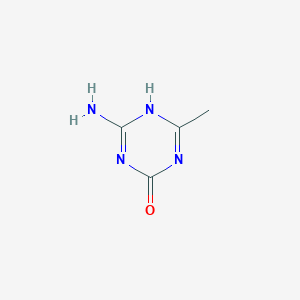

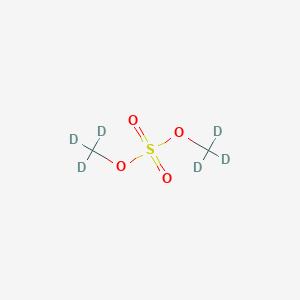

![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
